molecular formula C8H6N2O2S B3141633 4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate CAS No. 482373-16-0

4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate

Cat. No.: B3141633
CAS No.: 482373-16-0
M. Wt: 194.21 g/mol
InChI Key: SMKNSCUUGWLZJX-UHFFFAOYSA-N
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Description

4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of hydrazine hydrate and ethanol as solvents, with the reaction being carried out under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions: 4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The mercapto group can be substituted with various alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Alkyl halides or aryl halides are typically used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Alkylated or arylated oxadiazole derivatives.

Scientific Research Applications

4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its biological activity.

    Industry: Utilized in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

    1,2,4-Oxadiazole: Another regioisomer with different electronic properties and applications.

    1,3,4-Oxadiazole: Known for its use in pharmaceuticals and materials science.

    1,2,5-Oxadiazole (Furazan): Studied for its high-energy material properties.

Uniqueness: 4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate is unique due to its specific substitution pattern and the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity .

Biological Activity

4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate, commonly referred to as MPO, is a heterocyclic compound belonging to the oxadiazole family. Its unique structure, characterized by a mercapto group and a phenyl ring, has garnered attention for potential biological applications, particularly in antimicrobial and anticancer therapies.

MPO has a molecular formula of C₈H₆N₂O₂S and a molecular weight of 194.21 g/mol. The compound is typically synthesized through various methods including cyclization reactions involving benzophenone hydrazide and nucleophilic alkylation processes .

Antimicrobial Properties

Research indicates that compounds within the oxadiazole family, including MPO, exhibit significant antimicrobial activity. A study highlighted that derivatives of oxadiazoles demonstrated efficacy against various bacterial strains, suggesting that MPO may possess similar properties . The mechanism of action is thought to involve the inhibition of bacterial enzymes or interference with cellular processes.

Anticancer Activity

MPO has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines. For instance, compounds related to MPO have demonstrated IC₅₀ values comparable to standard anticancer drugs like 5-Fluorouracil and Tamoxifen in various cancer models . The specific mechanism may involve the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells.

Compound Cell Line IC₅₀ (µM) Standard Drug Standard Drug IC₅₀ (µM)
MPOMCF-7TBD5-Fluorouracil24.74
MPOHCT-116TBDTamoxifen5.12

The biological activity of MPO is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes related to cell proliferation and induce apoptosis in cancer cells. Additionally, its mercapto group enhances its reactivity and potential interactions with biological molecules .

Case Studies

  • Anticancer Efficacy
    • A study evaluated the cytotoxic effects of various oxadiazole derivatives on MCF-7 breast cancer cells. Compounds similar to MPO showed promising results with significant inhibition rates compared to established chemotherapeutics .
  • Antimicrobial Evaluation
    • Another investigation focused on the antimicrobial properties of oxadiazole derivatives against gram-positive and gram-negative bacteria. Results indicated that certain derivatives exhibited low MIC values, suggesting strong antibacterial activity .

Future Directions

Research into MPO's biological activity is ongoing, with several avenues for future exploration:

  • Structural Modifications: Investigating how modifications to the MPO structure can enhance its biological efficacy.
  • In Vivo Studies: Conducting animal studies to assess the pharmacokinetics and therapeutic potential in a living organism.
  • Combination Therapies: Exploring the use of MPO in combination with other drugs to improve treatment outcomes in cancer therapy.

Properties

IUPAC Name

3-phenyl-4-sulfanylideneoxadiazolidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-8-7(13)10(9-12-8)6-4-2-1-3-5-6/h1-5,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKNSCUUGWLZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)C(=O)ON2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate
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4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate
Reactant of Route 6
4-Mercapto-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate

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